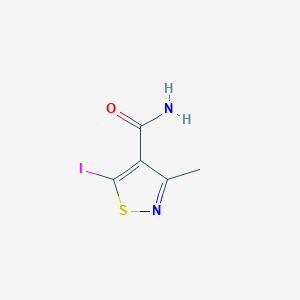
5-Iodo-3-methylisothiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-3-methylisothiazole-4-carboxamide is a chemical compound with the molecular formula C5H5IN2OS and a molecular weight of 268.08 g/mol . It is a derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Iodo-3-methylisothiazole-4-carboxamide involves several steps. One common method includes the iodination of 3-methylisothiazole-4-carboxamide. The reaction typically requires an iodine source, such as iodine monochloride (ICl), and a suitable solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 5-position of the isothiazole ring .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply if scaled-up production were required.
Analyse Chemischer Reaktionen
5-Iodo-3-methylisothiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the carboxamide group to yield corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Wissenschaftliche Forschungsanwendungen
5-Iodo-3-methylisothiazole-4-carboxamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Researchers use it to study the biological activity of isothiazole derivatives, which can have antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-Iodo-3-methylisothiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can play a crucial role in binding interactions due to its size and electron-withdrawing properties, which can influence the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Iodo-3-methylisothiazole-4-carboxamide include other isothiazole derivatives, such as:
3-Methylisothiazole-4-carboxamide: Lacks the iodine atom, which can significantly alter its chemical reactivity and biological activity.
5-Bromo-3-methylisothiazole-4-carboxamide:
5-Chloro-3-methylisothiazole-4-carboxamide: Another halogenated derivative with distinct properties due to the presence of chlorine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts specific chemical and physical properties that can be advantageous in certain research and development contexts.
Eigenschaften
IUPAC Name |
5-iodo-3-methyl-1,2-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2OS/c1-2-3(5(7)9)4(6)10-8-2/h1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMETTYMNVLHBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate](/img/structure/B2768591.png)
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2768592.png)
![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate](/img/structure/B2768593.png)





![2-(2-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2768603.png)

![N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)
